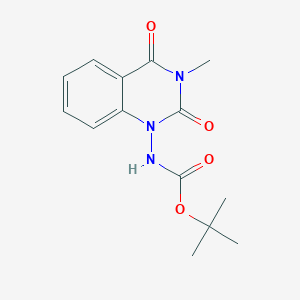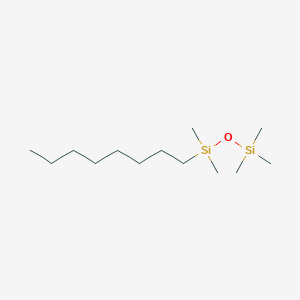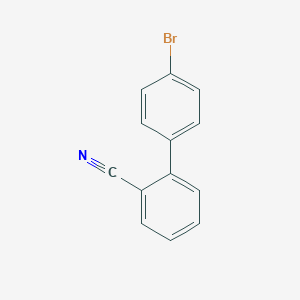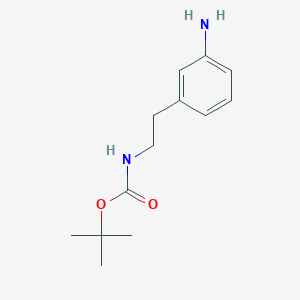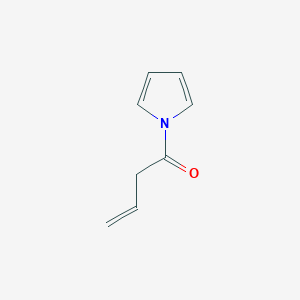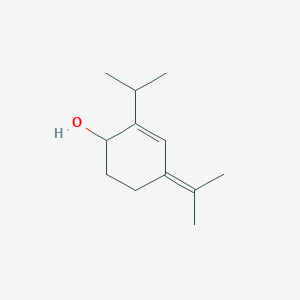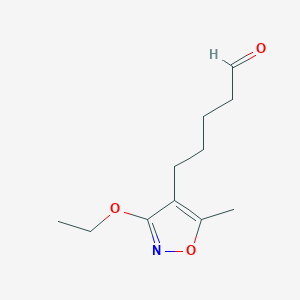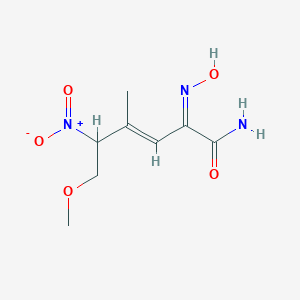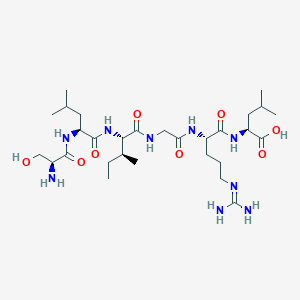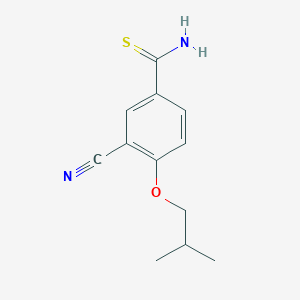
3-Cyano-4-isobutoxybenzothioamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of complex organic molecules like 3-Cyano-4-isobutoxybenzothioamide typically involves multi-step reactions starting from simpler molecules. For example, a related process is the synthesis of azo disperse dyes, where cyclocondensation reactions are utilized to create complex structures from simpler ones, indicating the potential methodologies that might be involved in synthesizing 3-Cyano-4-isobutoxybenzothioamide (Rufchahi & Gilani, 2012).
Molecular Structure Analysis
The molecular structure of similar compounds is often characterized using spectroscopic methods such as NMR, IR, and mass spectrometry. These techniques provide detailed information about the molecular framework and functional groups present in the compound. For instance, NMR spectroscopy was used to study the tautomeric structures of azo compounds, highlighting its utility in analyzing molecular structures (Rufchahi & Gilani, 2012).
Chemical Reactions and Properties
Compounds with cyano and benzothioamide groups are reactive towards nucleophiles and can participate in various chemical reactions, such as nucleophilic substitution and addition reactions. These reactions can modify the compound's structure, leading to new compounds with different properties. The synthesis of novel cyano- and amidinobenzothiazole derivatives is an example of how structural modifications can result in compounds with noticeable biological activities (Ćaleta et al., 2009).
Physical Properties Analysis
The physical properties of a compound, including melting point, boiling point, solubility, and crystal structure, are crucial for understanding its behavior in different environments. X-ray crystallography can provide insights into the compound's crystal structure, offering information about molecular packing, bond lengths, and angles. For example, the crystal and molecular structure analyses of mesogenic benzoic acids revealed the packing arrangements that contribute to their liquid crystalline behavior (Weissflog et al., 1996).
Applications De Recherche Scientifique
Luminogenic Materials and Optical Applications : The synthesis of indolo[3,2-b]carbazole derivatives, which include cyano groups, demonstrates their potential in optics and electronics due to aggregation-induced enhanced emission (AIEE) properties. This study highlights the role of cyano groups in molecular structure and aggregate packing, contributing to their application in luminogenic materials and optical applications (Jia et al., 2013).
Synthesis of Pyridine Derivatives : Research on the condensation of aldehydes with cyanothioacetamide and acetoacetamide demonstrates the formation of pyridine derivatives, relevant in chemical synthesis and potentially in medicinal chemistry (Krivokolysko et al., 2013).
Larvicidal Activity : A study focusing on novel hydrazones of 2-[3-cyano-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carbohydrazide for larvicidal activity against Anopheles arabiensis reveals the potential of cyano derivatives in biological applications, particularly in pest control (P et al., 2021).
Firefly-luciferin Precursors : The compound plays a role in the synthesis of 2-cyanobenzothiazoles, which are key precursors for firefly-luciferin, important in chemiluminescence systems used in medicinal diagnostics and forensic trace analysis (Würfel et al., 2012).
Conjugated Donor-Acceptor Triads : It is used in the synthesis of donor-acceptor-donor (D-A-D) triads, relevant in the study of electronic properties for potential use in materials science and electronics (Mallet et al., 2012).
Antitumor Evaluation : Cyano derivatives exhibit significant roles in antiproliferative effects on tumor cell lines, indicating their potential in medicinal chemistry and cancer therapy (Ćaleta et al., 2009).
Antihypertensive Drug Analogs : Research into isoelectronic analogs of a beta-adrenergic blocking agent, which include cyano derivatives, contributes to the development of antihypertensive drugs (Baldwin et al., 1980).
Electrogenerated Polymers : The compound is significant in the synthesis of electrogenerated low band gap polymers, indicating its importance in material science, particularly in the development of electronic materials (Hergué et al., 2009).
Safety and Hazards
Mécanisme D'action
Target of Action
The primary targets of 3-Cyano-4-isobutoxybenzothioamide are currently unknown
Mode of Action
These reactions can modify the compound’s structure, leading to new compounds with different properties.
Biochemical Pathways
. The compound’s impact on biochemical pathways would be determined by its interaction with its targets, which are currently unknown.
Pharmacokinetics
. These properties are crucial for understanding the compound’s bioavailability and its overall pharmacokinetic profile.
Action Environment
. Factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s activity.
Propriétés
IUPAC Name |
3-cyano-4-(2-methylpropoxy)benzenecarbothioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2OS/c1-8(2)7-15-11-4-3-9(12(14)16)5-10(11)6-13/h3-5,8H,7H2,1-2H3,(H2,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMHRQJJWJQGSDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=C(C=C1)C(=S)N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50472218 | |
| Record name | 3-Cyano-4-isobutoxybenzothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50472218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyano-4-isobutoxybenzothioamide | |
CAS RN |
163597-57-7 | |
| Record name | 3-Cyano-4-isobutoxybenzothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50472218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



